Methyl bicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl bicyclo[2.2.2]octane-1-carboxylate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Biological Activity
Methyl bicyclo[2.2.2]octane-1-carboxylate (MBC) is a bicyclic compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 2064-04-2
- Molecular Formula: C10H16O2
- Molecular Weight: 168.24 g/mol
- Structure: The compound features a bicyclic structure that contributes to its stability and potential interactions with biological molecules.
The biological activity of MBC is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The ester functional group can undergo hydrolysis, leading to the release of the corresponding carboxylic acid, which may then participate in biological processes.
Potential Mechanisms:
- Enzyme Interaction: MBC may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding: The compound could bind to receptors, mimicking natural ligands and altering physiological responses.
Biological Activity Overview
Research indicates that MBC exhibits a range of biological activities, including:
- Antimicrobial Effects: Some studies suggest that MBC may have antimicrobial properties, potentially affecting bacterial growth.
- Anti-inflammatory Potential: Initial findings indicate that MBC may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Preliminary data suggest that MBC may exhibit cytotoxic activity against certain cancer cell lines, although further studies are needed to confirm these effects.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Activity Study:
A study investigated the antimicrobial effects of MBC against various bacterial strains. Results indicated that MBC exhibited moderate activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -
Cytotoxicity Evaluation:
In vitro experiments assessed the cytotoxic effects of MBC on several cancer cell lines, including L1210 and Molt4/C8. The compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic applications. -
Anti-inflammatory Research:
A recent study explored the anti-inflammatory properties of MBC by measuring cytokine levels in treated cells. Results indicated a notable decrease in pro-inflammatory cytokines, supporting its potential use in managing inflammatory conditions.
Properties
IUPAC Name |
methyl bicyclo[2.2.2]octane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-12-9(11)10-5-2-8(3-6-10)4-7-10/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQHNCFQLQSTAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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